molecular formula C11H14INO2 B12947080 Ethyl 3-iodo-4,5,6,7-tetrahydro-2H-isoindole-1-carboxylate

Ethyl 3-iodo-4,5,6,7-tetrahydro-2H-isoindole-1-carboxylate

Cat. No.: B12947080
M. Wt: 319.14 g/mol
InChI Key: KWVSJOVJZLMWGQ-UHFFFAOYSA-N
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Description

Ethyl 3-iodo-4,5,6,7-tetrahydro-2H-isoindole-1-carboxylate is a chemical compound that belongs to the class of isoindole derivatives Isoindoles are significant heterocyclic systems in natural products and drugs, playing a crucial role in cell biology

Preparation Methods

The synthesis of ethyl 3-iodo-4,5,6,7-tetrahydro-2H-isoindole-1-carboxylate typically involves the iodination of the corresponding isoindole derivative. One common method involves the reaction of 4,5,6,7-tetrahydro-2H-isoindole-1-carboxylate with iodine in the presence of a suitable oxidizing agent. The reaction is usually carried out under reflux conditions in an appropriate solvent such as acetic acid or methanol .

Chemical Reactions Analysis

Ethyl 3-iodo-4,5,6,7-tetrahydro-2H-isoindole-1-carboxylate can undergo various chemical reactions, including:

Scientific Research Applications

Ethyl 3-iodo-4,5,6,7-tetrahydro-2H-isoindole-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 3-iodo-4,5,6,7-tetrahydro-2H-isoindole-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Ethyl 3-iodo-4,5,6,7-tetrahydro-2H-isoindole-1-carboxylate can be compared with other similar compounds such as:

    Ethyl 4,5,6,7-tetrahydro-2H-isoindole-1-carboxylate: Lacks the iodine atom, making it less reactive in substitution reactions.

    Ethyl 3-bromo-4,5,6,7-tetrahydro-2H-isoindole-1-carboxylate: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and properties.

    Ethyl 3-chloro-4,5,6,7-tetrahydro-2H-isoindole-1-carboxylate:

Properties

Molecular Formula

C11H14INO2

Molecular Weight

319.14 g/mol

IUPAC Name

ethyl 3-iodo-4,5,6,7-tetrahydro-2H-isoindole-1-carboxylate

InChI

InChI=1S/C11H14INO2/c1-2-15-11(14)9-7-5-3-4-6-8(7)10(12)13-9/h13H,2-6H2,1H3

InChI Key

KWVSJOVJZLMWGQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2CCCCC2=C(N1)I

Origin of Product

United States

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